(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyrazin-2-yl)methanone
Description
Properties
IUPAC Name |
(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-pyrazin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2/c22-14(12-8-16-1-2-17-12)21-9-11-7-18-15(19-13(11)10-21)20-3-5-23-6-4-20/h1-2,7-8H,3-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQVVGNODVNMHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyrazin-2-yl)methanone typically involves multi-step organic reactions
-
Step 1: Synthesis of Pyrrolo[3,4-d]pyrimidine Core
Reagents: Starting materials such as 2-aminopyrimidine and ethyl acetoacetate.
Conditions: Cyclization reactions under acidic or basic conditions to form the pyrrolo[3,4-d]pyrimidine core.
Chemical Reactions Analysis
Types of Reactions
(2-Morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyrazin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield N-oxides, while substitution can introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyrazin-2-yl)methanone is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development.
Medicine
The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with specific enzymes and receptors makes it a potential candidate for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials and catalysts. Its unique properties make it suitable for applications in materials science and catalysis.
Mechanism of Action
The mechanism of action of (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyrazin-2-yl)methanone involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects.
Molecular Targets and Pathways
Enzymes: The compound can inhibit or activate specific enzymes, affecting metabolic pathways.
Receptors: It can bind to receptors, modulating signal transduction pathways.
Proteins: Interaction with proteins can alter their function and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Neuroprotection
The compound 1-(7-imino-3-propyl-2,3-dihydrothiazolo[4,5-d]pyrimidin-6(7H)-yl)urea (IDPU), studied for neuroprotective effects in Parkinson’s disease models, shares a pyrimidine core but differs in substituents. IDPU lacks the morpholino and pyrazine groups, instead featuring a thiazolo ring and urea linkage. Its neuroprotective efficacy (74–82% reduction in neuronal damage in 6-OHDA models) suggests that pyrimidine derivatives with polar substituents (e.g., urea) exhibit strong blood-brain barrier penetration . In contrast, the morpholino-pyrazine hybrid in the target compound may offer improved solubility and metabolic stability, though direct neuroprotective data are unavailable.
Data Tables for Comparative Analysis
Table 1: Structural and Functional Comparison
Research Findings and Implications
- IDPU vs. Target Compound: While IDPU demonstrates validated neuroprotection, the target compound’s morpholino-pyrazine hybrid could theoretically enhance solubility and reduce off-target effects due to reduced lipophilicity. However, in vitro/in vivo studies are needed to confirm this .
- Heterocyclic Complexity: Compounds like 6 and 7 emphasize the role of fused heterocycles in stabilizing molecular conformations. The target compound’s pyrrolopyrimidine-morpholino-pyrazine architecture may offer unique binding modes in kinase inhibition (e.g., PI3K/AKT pathways), though this remains speculative without empirical data .
Biological Activity
The compound (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyrazin-2-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, structural characteristics, and biological activities, particularly in the context of anticancer properties and enzyme inhibition.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 246.28 g/mol. The structure includes a pyrrolo-pyrimidine core, which is known for its interactions with various biological targets, including enzymes and receptors.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 246.28 g/mol |
| Chemical Structure | Structure |
Synthesis
The synthesis of this compound can be achieved through various methods involving the reaction of morpholine derivatives with pyrazinyl ketones. Key reaction conditions such as temperature, solvent choice, and reaction time play critical roles in optimizing yield and purity.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that pyrrolo-pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in cellular signaling pathways.
Case Study:
In a study assessing the anticancer efficacy of related compounds, one derivative demonstrated an IC50 value of 100 nM against HeLa cells, indicating potent antiproliferative effects. The mechanism was attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase.
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Pyrrolo-Pyrimidine | HeLa | 100 | Tubulin polymerization inhibition |
| Related Compound A | MDA-MB-468 | 200 | Cell cycle arrest |
Enzyme Inhibition
The compound has also been studied for its potential to inhibit various enzymes. For example, it may act as an inhibitor of phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways.
Research Findings:
A related study highlighted that compounds within this class showed promising inhibitory activity against certain kinases with IC50 values ranging from 50 to 500 nM. This suggests that the compound could potentially modulate inflammatory responses and other signaling cascades.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
